Solubility Profile of 2-Cyano-6-methylpyrimidine-4-boronic acid in Organic Solvents: A Technical Guide
Solubility Profile of 2-Cyano-6-methylpyrimidine-4-boronic acid in Organic Solvents: A Technical Guide
Introduction: The Critical Role of Solubility in Application
2-Cyano-6-methylpyrimidine-4-boronic acid is a specialized heterocyclic boronic acid, a class of compounds of immense interest in synthetic and medicinal chemistry.[1] Its utility as a building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is significant for the synthesis of complex molecules.[2] The solubility of this reagent in organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation.[3] A thorough understanding of its solubility profile is therefore paramount for optimizing synthetic protocols and ensuring reproducible results.
The molecular structure of 2-Cyano-6-methylpyrimidine-4-boronic acid, featuring a pyrimidine ring, a cyano group, a methyl group, and a boronic acid moiety, presents a unique combination of functionalities that influence its interaction with various solvents. The electron-withdrawing nature of the cyano group and the pyrimidine ring, coupled with the hydrogen bonding capabilities of the boronic acid group, suggests a nuanced solubility behavior across a spectrum of organic solvents.[4][5]
Theoretical Framework and Predictive Analysis
The solubility of a compound is governed by the principle of "like dissolves like," where a solute's intermolecular forces must be overcome by its interactions with solvent molecules. For 2-Cyano-6-methylpyrimidine-4-boronic acid, key structural features influencing its solubility include:
-
Polarity: The presence of the nitrogen atoms in the pyrimidine ring and the cyano group introduces significant polarity.
-
Hydrogen Bonding: The boronic acid group, -B(OH)₂, is an excellent hydrogen bond donor and acceptor, a property that is pivotal in its interactions with protic and aprotic polar solvents.[6]
-
Aromaticity: The pyrimidine ring provides a degree of aromatic character, which can lead to favorable π-π stacking interactions with aromatic solvents.
Given these features, a qualitative prediction of solubility in various solvent classes can be made.
Expected Solubility in Common Organic Solvents
The following table provides an estimated solubility profile based on the behavior of analogous compounds like phenylboronic acid and other pyrimidine derivatives.[3][7] It is crucial to note that these are predictions and empirical verification is essential.
| Solvent Class | Examples | Expected Solubility Level | Rationale |
| Protic Polar | Methanol, Ethanol | Moderate to High | The hydroxyl group of the alcohols can engage in strong hydrogen bonding with the boronic acid moiety. |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF), Acetone | High | These solvents can act as hydrogen bond acceptors and have high dielectric constants, which can effectively solvate the polar functional groups of the molecule. DMSO is often an excellent solvent for many boronic acids.[2] |
| Ethers | Diethyl ether, 1,4-Dioxane | Moderate | Ethers can act as hydrogen bond acceptors, but their overall polarity is lower than that of DMF or DMSO, potentially leading to moderate solubility.[8] 1,4-Dioxane has been noted as a suitable solvent for reactions involving pyrimidine boronic acids.[9] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | While having a significant dipole moment, these solvents are poor hydrogen bond acceptors, which may limit their ability to effectively solvate the boronic acid group.[8] |
| Aromatic | Toluene, Benzene | Low | The primary interactions would be weaker van der Waals forces and potential π-π stacking, which may not be sufficient to overcome the strong intermolecular forces in the solid state of the polar solute. |
| Non-polar Aliphatic | Hexane, Heptane | Very Low / Insoluble | The significant difference in polarity between the solute and these solvents makes dissolution energetically unfavorable.[8] |
Experimental Determination of Solubility: A Validated Protocol
To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method, compliant with OECD Guideline 105, is a reliable and widely accepted technique.[3]
Materials and Equipment
-
2-Cyano-6-methylpyrimidine-4-boronic acid (solid, of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps and PTFE septa
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.
Step-by-Step Experimental Workflow
-
Preparation of Solvent: Ensure all solvents are of high purity and, if necessary, dried using appropriate methods to avoid water-catalyzed decomposition of the boronic acid.
-
Equilibration: Add an excess amount of solid 2-Cyano-6-methylpyrimidine-4-boronic acid to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Agitation: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixtures for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifugation at the same temperature can be used to facilitate this process.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analysis: Determine the concentration of 2-Cyano-6-methylpyrimidine-4-boronic acid in the diluted solution using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility (S) using the following formula:
S (mg/mL) = (Concentration of diluted sample (mg/mL) × Dilution factor × Volume of solvent (mL)) / Initial volume of supernatant (mL)
The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.
Diagram of the Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
Factors Influencing Solubility and Experimental Considerations
Several factors can influence the solubility of boronic acids, and these should be carefully controlled during experimental determination:
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.[7]
-
pH: For ionizable compounds like boronic acids, the pH of the medium can significantly affect solubility. Boronic acids are Lewis acids and can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form.[10]
-
Presence of Water: Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides), which may have different solubility profiles.[8] The presence of water can also lead to hydrolysis.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility.
Diagram of Influencing Factors
Caption: Key factors influencing the solubility of the target compound.
Safety and Handling
Boronic acids and their derivatives should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific safety information, it is essential to consult the Safety Data Sheet (SDS) for 2-Cyano-6-methylpyrimidine-4-boronic acid and the solvents being used.[11][12][13][14][15][16]
Conclusion
While specific, publicly available quantitative data on the solubility of 2-Cyano-6-methylpyrimidine-4-boronic acid in organic solvents is currently lacking, a systematic approach based on its molecular structure and the properties of analogous compounds can provide valuable predictive insights. This guide has outlined the theoretical basis for its expected solubility and provided a detailed, robust experimental protocol for its empirical determination. By following the methodologies described herein, researchers can generate the precise solubility data necessary to advance their work in synthesis, process development, and formulation.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents.
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Domanska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4473–4482. [Link]
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Domanska, U., et al. (2017). Solubility of phenylboronic compounds in water. Journal of Molecular Liquids, 249, 833-839. [Link]
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Baluja, S., et al. (2024, January 13). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Molecular Liquids, 395, 123896. [Link]
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U.S. Department of Energy. (2010). Literature Review of Boric Acid Solubility Data. UNT Digital Library. [Link]
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Domanska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 844-857. [Link]
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Silva, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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PubChem. (n.d.). 2-Methylpyridine-4-boronic acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). Mastering Organic Synthesis: The Role of 2-Cyano-6-methylpyridine as a Versatile Building Block. [Link]
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Silva, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
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Bandi, R. (2017). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Diva-Portal.org. [Link]
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